Regioisomeric Differentiation: 2-Phosphoryl-4-carboxylate Substitution Pattern vs. 3- and 5-Substituted Nicotinate Analogs
Methyl 2-(dimethylphosphoryl)isonicotinate possesses the specific regioisomeric substitution of a dimethylphosphoryl group at the pyridine 2-position with a methyl ester at the 4-position, distinct from the 3-substituted analog (methyl 5-(dimethylphosphoryl)nicotinate, CAS 2613383-80-3) and the 6-substituted analog (methyl 6-(dimethylphosphoryl)nicotinate, CAS 2624139-72-4) . This unique 2,4-disubstitution pattern positions the phosphoryl oxygen and pyridine nitrogen in a chelating N,O-bidentate geometry favorable for metal coordination, whereas the 3- and 5-substituted regioisomers place the phosphoryl group at distances and angles that do not support the same chelation mode [1].
| Evidence Dimension | Regioisomeric substitution pattern and chelation geometry |
|---|---|
| Target Compound Data | 2-(dimethylphosphoryl)-4-(methoxycarbonyl)pyridine |
| Comparator Or Baseline | Methyl 5-(dimethylphosphoryl)nicotinate (CAS 2613383-80-3) and Methyl 6-(dimethylphosphoryl)nicotinate (CAS 2624139-72-4) |
| Quantified Difference | Unique 2,4-disubstitution pattern enabling N,O-chelation; 3- and 5-substituted regioisomers cannot adopt equivalent chelating geometry |
| Conditions | Coordination chemistry context; based on established N,O-bidentate ligand behavior of 2-phosphorylpyridines |
Why This Matters
For researchers synthesizing metal complexes (e.g., nickel(II), lanthanide) as cytotoxic agents or catalysts, the 2-phosphoryl-4-carboxylate substitution is required to achieve the intended N,O-chelation geometry; 3- or 5-substituted regioisomers will yield different coordination modes and consequently divergent biological or catalytic outcomes.
- [1] Ziessel R, et al. Design and synthesis of phosphorylated pyridine-based ligands for lanthanide complexation. Part 1. 2012. View Source
